molecular formula C11H21NO2 B1484082 Tert-butyl 4-methylpiperidine-3-carboxylate CAS No. 1936339-39-7

Tert-butyl 4-methylpiperidine-3-carboxylate

Cat. No.: B1484082
CAS No.: 1936339-39-7
M. Wt: 199.29 g/mol
InChI Key: SCOXNEUUDLBZHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-methylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 1936339-39-7 . It has a molecular weight of 199.29 and its IUPAC name is this compound . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2/c1-8-5-6-12-7-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 199.29 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental measurements or predictions from computational chemistry.

Scientific Research Applications

Intermediate in Jak3 Inhibitor Synthesis

Tert-butyl 4-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis process for this compound involves starting from 4-methylpyridinium, going through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, resulting in a high total yield of 80.2% (Chen Xin-zhi, 2011).

Anticancer Drug Intermediate

It is also an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its utility in the development of PI3K/AKT/mTOR pathway inhibitors, a critical target for cancer therapeutics (Binliang Zhang et al., 2018).

Stereochemistry Research

Research into stereochemistry utilized this compound derivatives for stereoselective syntheses, demonstrating its relevance in creating compounds with specific spatial configurations, important for the efficacy and safety of pharmaceuticals (V. Boev et al., 2015).

Metal-free Organic Synthesis

The compound finds application in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting a sustainable approach to synthesizing bioactive compounds. This method emphasizes the role of tert-butyl carbazate as an eco-friendly ester source in the efficient preparation of quinoxaline-3-carbonyl compounds (Long-Yong Xie et al., 2019).

Chiral Auxiliary in Organic Synthesis

Lastly, it's used in the synthesis and application of a new chiral auxiliary, showcasing its versatility in enhancing the selectivity of synthetic reactions. This application is crucial for the production of enantiomerically pure compounds, a key factor in drug synthesis and development (A. Studer et al., 1995).

Safety and Hazards

This compound has been classified as dangerous, with hazard statements including H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

tert-butyl 4-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXNEUUDLBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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